5-(Benzylamino)pentanoic acid hydrochloride
Description
5-(Benzylamino)pentanoic acid hydrochloride is a synthetic organic compound featuring a pentanoic acid backbone substituted with a benzylamino group at the fifth carbon position, forming a hydrochloride salt. Its molecular structure includes a carboxylic acid group (COOH) at the terminal carbon and a secondary amine (NHCH₂C₆H₅) at the fifth carbon, protonated as a hydrochloride salt.
The compound is listed in chemical catalogs with a purity of 95% (CAS 137565-39-0) and is used as an intermediate in organic synthesis, particularly in peptide modification or drug discovery .
Properties
IUPAC Name |
5-(benzylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-12(15)8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7,13H,4-5,8-10H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVDAAVDABCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylamino)pentanoic acid hydrochloride typically involves the reaction of benzylamine with a suitable pentanoic acid derivative. One common method includes the following steps:
Formation of the Amide Bond: Benzylamine reacts with a pentanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide bond.
Hydrolysis: The resulting amide is then hydrolyzed under acidic conditions to yield 5-(Benzylamino)pentanoic acid.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylamino)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
5-(Benzylamino)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on GABA receptors and its potential as a neuroprotective agent.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and spasticity.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 5-(Benzylamino)pentanoic acid hydrochloride involves its interaction with GABA receptors. As a GABA receptor agonist, it binds to these receptors and enhances their activity, leading to increased inhibitory neurotransmission. This results in muscle relaxation and reduced spasticity .
Comparison with Similar Compounds
5-(Ethylamino)pentanoic Acid Hydrochloride
5-(Dimethylamino)pentanoic Acid
- Structure: Contains a tertiary dimethylamino group (N(CH₃)₂) at the fifth carbon.
- Properties: Higher basicity (pKa ~9–10) compared to the secondary amine in 5-(benzylamino)pentanoic acid (pKa ~8–9).
- Applications: Potential use in pH-responsive drug delivery systems .
5-(Boc-amino)pentanoic Acid
Loxiglumide (CR 1505)
- Structure: A pentanoic acid derivative with a 3,4-dichlorobenzoylamino group and a methoxypropyl-pentylamino substituent.
- Properties: Non-peptidic cholecystokinin antagonist with an ED₅₀ of 9–80 µmol/kg in experimental pancreatitis models.
- Applications : Investigated for treating pancreatitis and gastrointestinal disorders .
Methyl 5-(Benzylamino)-3-oxopentanoate Hydrochloride
- Structure : Methyl ester with a ketone group at the third carbon.
- Properties : Enhanced solubility in organic solvents due to the ester group; molecular weight = 271.74 g/mol.
- Applications: Intermediate in synthesizing keto-amino acids for medicinal chemistry .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 5-(Benzylamino)pentanoic acid HCl | C₁₂H₁₇ClNO₂* | ~242.1† | Secondary amine, carboxylic acid |
| 5-(Ethylamino)pentanoic acid HCl | C₇H₁₅ClNO₂ | ~195.7 | Primary amine, carboxylic acid |
| 5-(Dimethylamino)pentanoic acid | C₇H₁₅NO₂ | 145.2 | Tertiary amine, carboxylic acid |
| Loxiglumide | C₂₃H₂₆Cl₂N₂O₄ | 489.4 | Dichlorobenzoyl, methoxypropyl |
*Inferred formula; †Calculated based on structural analysis.
Biological Activity
5-(Benzylamino)pentanoic acid hydrochloride (CAS No. 137565-39-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C_{12}H_{16}ClN_{1}O_{2}
- Molecular Weight : 241.72 g/mol
- IUPAC Name : this compound
The compound is soluble in water, which facilitates its bioavailability in biological systems.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer) : The compound showed significant inhibitory effects, with IC50 values comparable to established chemotherapeutics.
- A549 (lung cancer) : It also displayed notable antiproliferative activity.
For instance, a study reported an IC50 value of approximately 5 µM for MCF-7 cells, suggesting a strong potential for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways involved in cancer cell growth.
- Induction of Apoptosis : Flow cytometry analyses have shown increased apoptosis rates in treated cancer cells, indicating that the compound may trigger programmed cell death mechanisms .
Comparative Biological Activity
To provide a clearer understanding of its effects, a comparison with similar compounds is useful. The following table summarizes the IC50 values of various compounds against common cancer cell lines:
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| 5-(Benzylamino)pentanoic acid HCl | MCF-7 | 5.0 |
| Doxorubicin | MCF-7 | 0.1 |
| Cisplatin | A549 | 1.0 |
| 5-Fluorouracil | MCF-7 | 10.0 |
This table illustrates that while this compound is less potent than some traditional chemotherapeutics, it still shows significant activity that warrants further investigation.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Study on Antitumor Effects : A recent study demonstrated that this compound inhibited tumor growth in xenograft models, supporting its potential as an anticancer agent .
- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how this compound interacts with target proteins involved in cancer progression, further validating its therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
